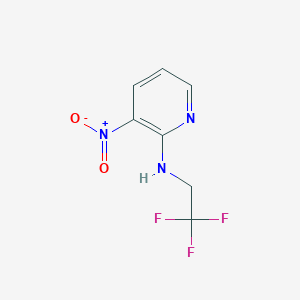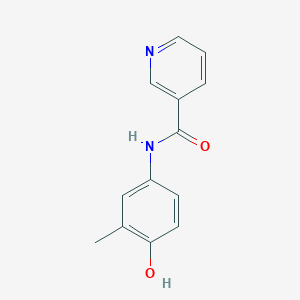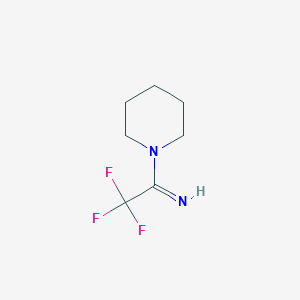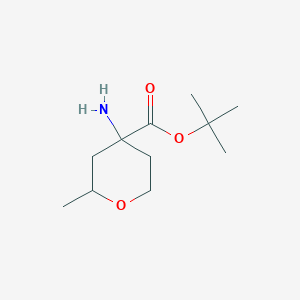![molecular formula C7H10O B2824913 1-methylbicyclo[3.1.0]hexan-4-one CAS No. 14845-46-6](/img/structure/B2824913.png)
1-methylbicyclo[3.1.0]hexan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methylbicyclo[3.1.0]hexan-4-one, also known as Sabina ketone, is an organic compound with the molecular formula C₉H₁₄O and a molecular weight of 138.2069 g/mol . This compound is characterized by a bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring. The presence of a ketone functional group at the second position and a methyl group at the fifth position further defines its structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methylbicyclo[3.1.0]hexan-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via the photochemical [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This method, although efficient, requires specialized equipment and glassware, making it challenging to scale up .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of catalytic processes can be applied to develop scalable production methods. The use of continuous flow reactors and advanced catalytic systems may offer potential solutions for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-methylbicyclo[3.1.0]hexan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The ketone functional group is particularly reactive and can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions can be carried out using halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: The oxidation of this compound typically yields carboxylic acids or diketones.
Reduction: Reduction reactions produce the corresponding alcohol, 5-Methylbicyclo[3.1.0]hexan-2-ol.
Substitution: Halogenation results in the formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
1-methylbicyclo[3.1.0]hexan-4-one has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable intermediate for the synthesis of complex organic molecules. Its unique bicyclic structure makes it an interesting subject for studying reaction mechanisms and stereochemistry .
In biology and medicine, derivatives of this compound have been investigated for their potential therapeutic properties. The compound’s structural features make it a candidate for drug design and development, particularly in the search for new antimicrobial and anti-inflammatory agents .
Mécanisme D'action
The mechanism of action of 1-methylbicyclo[3.1.0]hexan-4-one is primarily related to its interaction with biological targets through its ketone functional group. The compound can form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the derivatives being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexan-2-one: This compound shares the same bicyclic structure but lacks the methyl group at the fifth position.
5-Isopropylbicyclo[3.1.0]hexan-2-one:
Uniqueness
The presence of the methyl group at the fifth position in 1-methylbicyclo[3.1.0]hexan-4-one distinguishes it from other similar compounds. This structural feature influences its chemical reactivity and biological activity, making it a unique compound for various applications .
Propriétés
IUPAC Name |
5-methylbicyclo[3.1.0]hexan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-7-3-2-6(8)5(7)4-7/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLGSJXMDGAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C1C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2824834.png)




![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone](/img/structure/B2824841.png)
![(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2824843.png)

![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2824847.png)


![(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2824851.png)
